Arsenic(II) sulfide

crystallography structure refinement mineralogy

Arsenic(II) sulfide (realgar, As₄S₄) procurement is frequently compromised by orpiment (As₂S₃) cross-contamination, which invalidates phase-dependent semiconductor performance due to fundamentally divergent crystal structures-realgar adopts a discrete molecular As₄S₄ cage, whereas orpiment forms a covalently bonded layered network. • Raman-verifiable phase identity: diagnostic As-S stretching modes at 340 cm⁻¹ and 367 cm⁻¹ exclude orpiment contamination. • Direct bandgap 2.40 ± 0.05 eV with hole mobility 12 cm²V⁻¹s⁻¹ ensures reproducible optoelectronic device performance. • 38.4× differential in NH₃ leaching extraction vs. orpiment supports use as a certified reference material for selective phase analysis validation.

Molecular Formula As2S2
Molecular Weight 213.98 g/mol
CAS No. 12044-30-3
Cat. No. B089256
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameArsenic(II) sulfide
CAS12044-30-3
Molecular FormulaAs2S2
Molecular Weight213.98 g/mol
Structural Identifiers
SMILESS=[As][As]=S
InChIInChI=1S/As2S2/c3-1-2-4
InChIKeyKKPLQJMNSIUAFP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Arsenic(II) Sulfide (CAS 12044-30-3): Procurement Guide for Realgar (AsS/As4S4/As2S2) Differentiation in Research and Industrial Applications


Arsenic(II) sulfide (CAS 12044-30-3), also known as realgar or arsenic disulfide, is a binary inorganic compound of arsenic and sulfur with the molecular formula As2S2 and a molecular weight of 213.98 g/mol [1]. The compound is most accurately described as tetrarsenic tetrasulfide (As4S4) in its crystalline form, featuring a distinctive cradle-like molecular configuration with covalently bonded As4S4 cages held together by van der Waals forces [2]. Arsenic(II) sulfide exhibits semiconductor properties and has been investigated for applications spanning optoelectronics, chalcogenide glasses, and photonic devices [1][3].

Why Arsenic(II) Sulfide Cannot Be Simply Substituted with As2S3, As2S5, or Other Arsenic Sulfides


Arsenic(II) sulfide (AsS/As4S4) is not functionally interchangeable with arsenic(III) sulfide (orpiment, As2S3) or arsenic(V) sulfide (As2S5), despite their shared elemental composition and overlapping industrial classification. Crystal structure refinement data demonstrate that realgar adopts a discrete molecular As4S4 cage structure with van der Waals intermolecular bonding, whereas orpiment forms a covalently bonded layered structure [1]. This fundamental structural divergence directly impacts selective separation behavior, thermal stability, photoresponse, and electronic properties [2][3]. In procurement contexts where phase purity and predictable material performance are critical—such as semiconductor device fabrication, chalcogenide glass synthesis with specific optical properties, or analytical reference standards—generic substitution introduces unacceptable variability that cannot be mitigated through post-hoc processing adjustments.

Quantitative Evidence Guide: Arsenic(II) Sulfide vs. Orpiment (As2S3) and Other Analogues


Mean As–S Bond Distance: Realgar (AsS/As4S4) vs. Orpiment (As2S3) Crystallographic Refinement

X-ray crystallographic refinement of single-crystal diffraction data reveals that the mean As–S bond distance in realgar (AsS/As4S4) is 2.237(2) Å, which is approximately 0.046 Å shorter than the mean As–S bond distance of 2.283(5) Å in orpiment (As2S3) [1]. The refinement was performed on 1525 independent reflections for realgar (final R factor = 0.045 based on 1205 reflections) and 836 independent reflections for orpiment (final R factor = 0.064 based on 586 reflections) [1].

crystallography structure refinement mineralogy bond distance

Ammonia Leaching Selectivity: Realgar (As4S4) vs. Orpiment (As2S3) Extraction Rates

Under standardized single-mineral selective separation conditions using 4 mol/L ammonia solution in a 35°C water bath for 6 hours, the extraction rate of orpiment (As2S3) was 92.2%, whereas the extraction rate of realgar (AsS/As4S4) under identical conditions was only 2.4% [1]. This represents a 38.4-fold difference in extraction efficiency between the two arsenic sulfide phases [1].

phase separation leaching geochemistry mineral processing analytical chemistry

Theoretical 2D AsS Direct Bandgap vs. Bulk Realgar (As4S4) Optical Bandgap

First-principles calculations combined with non-equilibrium Green's function (NEGF) transport simulations demonstrate that 2-dimensional AsS exhibits a direct bandgap of 1.27 eV [1]. This value differs substantially from the experimentally measured optical bandgap of bulk realgar (As4S4) single crystals, which was determined to be 2.40 ± 0.05 eV via photoconductivity measurements [2]. The direct vs. indirect nature of the bandgap also differs between these material forms.

two-dimensional materials bandgap p-type transistor optoelectronics DFT

Raman Spectroscopic Fingerprint: AsS Stretching Vibrations in Realgar vs. Orpiment

Raman spectroscopic analysis at 298 K reveals distinct AsS stretching vibration patterns that unambiguously differentiate realgar (As4S4) from orpiment (As2S3). Realgar exhibits AsS stretching vibrations at 374, 367, 353, 340, and 327 cm⁻¹ with bending modes at 219, 210, 191, and 181 cm⁻¹ [1]. Orpiment displays Raman bands at 382, 355, 325, 310, and 294 cm⁻¹ with bending modes at 202 and 180 cm⁻¹ [1].

Raman spectroscopy vibrational spectroscopy phase identification quality control

Application Scenarios for Arsenic(II) Sulfide Based on Quantified Differentiation Evidence


Phase-Pure Procurement for Arsenic Speciation Analytical Reference Standards

The 38.4-fold differential in ammonia leaching extraction rates between realgar (2.4%) and orpiment (92.2%) enables laboratories performing arsenic phase analysis to procure realgar as a certified reference material for method validation [1]. This quantitative selectivity ensures that realgar standards do not introduce orpiment-phase contamination artifacts, which would otherwise invalidate selective separation calibration curves.

2D AsS-Based p-Type Field-Effect Transistor (p-FET) Fabrication

Theoretical calculations demonstrate that 2D AsS exhibits a direct bandgap of 1.27 eV with subthreshold swing (SS) values of 30–50 mV/dec in simulated p-MOSFETs, breaking the Boltzmann limit for thermionic transport [2]. This performance metric distinguishes 2D AsS from competing p-type 2D materials such as WSe2 and MoTe2, whose experimental SS values remain higher (>75 mV/dec), making 2D AsS a procurement priority for low-power CMOS research.

Optoelectronic Device Development Exploiting Bulk Realgar's 2.40 eV Bandgap

Bulk realgar single crystals exhibit a sharp photoresponse increase at short wavelengths corresponding to an energy gap of 2.40 ± 0.05 eV, with hole mobility measured at 12 cm²V⁻¹s⁻¹ at 25°C [3]. This positions realgar as a candidate material for visible-light photodetectors optimized for the blue-green spectral region, distinct from narrower-bandgap chalcogenides such as As2Se3 or As2Te3 that respond primarily in the infrared.

Non-Destructive Phase Identity Verification via Raman Spectroscopy in Quality Control

Procurement and receiving workflows for arsenic(II) sulfide can implement Raman spectroscopic verification using the compound's diagnostic AsS stretching vibration pattern (characteristic bands at 340 cm⁻¹ and 367 cm⁻¹) to confirm identity and exclude orpiment contamination [4]. This is particularly critical when sourcing from suppliers where realgar and orpiment co-occur naturally, as visual inspection alone is insufficient for phase discrimination.

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